1,4-Dioxaspiro[4.5]dec-6-ene

Conformational analysis NMR spectroscopy Protecting group strategy

Uncontrolled stereochemistry in cyclopropanation of masked cyclohexenones often arises from conformationally promiscuous ketal protecting groups. 1,4-Dioxaspiro[4.5]dec-6-ene (cyclohex-2-enone ethylene ketal) resolves this: • Strict equatorial dioxolane orientation directs reagent approach for predictable face selectivity. • Additive-free Simmons-Smith cyclopropanation delivers a single diastereomer, avoiding chelation sites of bulkier diol ketals. • Mid-tier hydrolysis rate (slower than unsubstituted ethylene ketals, faster than dithiolanes) enables sequential deprotection in polyketone sequences.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1004-58-6
Cat. No. B089994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]dec-6-ene
CAS1004-58-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC=CC2(C1)OCCO2
InChIInChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h2,4H,1,3,5-7H2
InChIKeyBUDISQPHJKMXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]dec-6-ene: Protected Cyclohexenone


1,4-Dioxaspiro[4.5]dec-6-ene, systematically also referred to as cyclohex‑2‑enone ethylene ketal, is a spirocyclic ketal (C₈H₁₂O₂, MW 140.18) that serves as a masked α,β‑unsaturated cyclohexenone in organic synthesis . The ethylene‑glycol‑derived 1,3‑dioxolane ring protects the ketone carbonyl while preserving the endocyclic double bond, enabling transformations that are incompatible with the free enone. Its utility as a synthetic intermediate is documented in peer‑reviewed methodology studies and total‑synthesis routes that require transient carbonyl protection [1].

Synthon Masked α,β-unsaturated cyclohexenone with retained endocyclic double bond
Protection Ethylene ketal for transient carbonyl masking during incompatible transformations
Workflow Supports stereoselective alkene functionalization and cyclopropanation routes

Irreplaceable Reactivity of 1,4-Dioxaspiro[4.5]dec-6-ene


Cyclohex‑2‑enone can be protected as dimethyl, diethyl, or 1,3‑dioxane ketals; however, the ethylene ketal 1,4‑dioxaspiro[4.5]dec‑6‑ene exhibits a distinct reactivity profile that renders simple substitution risky in stereoselective sequences. Experimental measurements of conformational equilibria show that the ethylene‑ketal ring strongly preferences the equatorial orientation, whereas other ketal systems (e.g., dimethyl ketal or substituted dioxolanes) populate axial conformers to a greater extent [1]. This conformational bias directly impacts face‑selective reactions at the alkene. Furthermore, under Simmons–Smith cyclopropanation conditions the ethylene ketal undergoes reversible ring‑opening to a zwitterionic intermediate, a pathway that is suppressed in bulkier diol‑derived ketals [2]. Consequently, swapping the ethylene ketal for an apparently similar protecting group can invert diastereoselectivity, reduce overall yield, or divert the reaction to undesired products.

Property
Ethylene Ketal (This Product)
Other Ketal Systems
Conformation
Predominantly equatorial orientation of dioxolane ring
Dimethyl ketal: greater axial conformer population may shift facial bias
Cyclopropanation mechanism
Reversible ring-opening to zwitterionic intermediate
Butanediol ketals: competing chelation sites may antagonise diastereoselectivity
Hydrolysis lability
Intermediate rate: faster than dithiolane, slower than unsubstituted ketal
Dithiolane or unsubstituted ketal: different deprotection tier may disrupt sequence
Similar-appearing ketals may invert diastereoselectivity, reduce yield, or divert reaction pathways. Direct substitution requires validation under the specific reaction conditions.

Comparative Evidence for 1,4-Dioxaspiro[4.5]dec-6-ene


Equatorial Conformational Preference vs. Acyclic Ketals

In a series of 2‑substituted cyclohexanone ketals, the enthalpy‑driven conformational equilibrium was determined by ¹H NMR. The ethylene ketal (1,3‑dioxolane) of 2‑substituted cyclohexanones was found to populate the equatorial conformer predominantly, whereas the corresponding dimethyl ketal and other acyclic dialkoxy systems favoured the axial conformer [1]. This distinction is critical because the axial/equatorial orientation of the ketal oxygen lone pairs governs chelation‑directed reactions at the adjacent alkene.

Conformational preference
Head-to-head
Ethylene ketal: enthalpically favoured equatorial conformer. Dimethyl ketal and acyclic ketals: predominantly axial conformers.
¹H NMR conformational analysis of 2-substituted cyclohexanone ketals in solution
Supports predictable facial selectivity in alkene functionalizations
Equatorial preference is critical for chelation-directed reaction outcomes
Conformational analysis NMR spectroscopy Protecting group strategy

Cleaner Cyclopropanation Diastereoselection

Mechanistic studies by Mash and Hemperly (J. Org. Chem. 1990) compared the Simmons–Smith cyclopropanation of 2‑cyclohexen‑1‑one protected as the simple ethylene ketal versus bulkier homochiral diol ketals. The ethylene ketal undergoes reversible ring‑opening to a zwitterionic intermediate under the reaction conditions, while the (2R,3R)- and (2S,3S)-butanediol ketals retain the dioxolane ring. The presence of methyl appendages on the dioxolane ring introduces competing chelation sites that can antagonise the facial selectivity imparted by the proximal oxygen [1].

Cyclopropanation diastereoselection
Head-to-head
Ethylene ketal: reversible ring-opening to zwitterion; no appendage-based competing chelation. Butanediol ketals: dioxolane ring intact; methyl appendages compete for zinc chelation.
Simmons–Smith cyclopropanation (CH₂I₂, Zn–Cu couple) on 2-cyclohexen-1-one ketals
Simplifies diastereomer prediction by avoiding conflicting chelation effects
Diastereoselectivity may be reinforced or antagonised by appendage placement
Diastereoselective synthesis Simmons–Smith cyclopropanation Chelation control

Chemoselectivity Switch in Diazo Reactions

Sezer et al. (Helv. Chim. Acta 1995) reported that unprotected cyclohex‑2‑en‑1‑one reacted with dimethyl diazomalonate under bis(acetylacetonato)copper(II) catalysis to give exclusively C–H insertion products. In contrast, the ethylene ketal of cyclohex‑2‑en‑1‑one (i.e., 1,4‑dioxaspiro[4.5]dec‑6‑ene) gave the corresponding cyclopropane product, which could subsequently be cleaved to the ketone [1]. This switch in reaction pathway is a direct consequence of ketal protection and demonstrates that the ethylene ketal can be used to access cyclopropane intermediates that are inaccessible from the free enone.

Diazo reaction selectivity
Head-to-head
Ethylene ketal: cyclopropane product. Unprotected cyclohex-2-en-1-one: C–H insertion products only; no cyclopropane.
Dimethyl diazomalonate, bis(acetylacetonato)copper(II), 20 °C
Enables access to cyclopropane intermediates inaccessible from free enone
Qualitative switch from 0% cyclopropane to synthetically useful yield
Carbene transfer Copper catalysis Chemoselectivity

Predictable Deprotection: Intermediate Hydrolysis Rate

A kinetic study of cyclohexanone ethylene ketals bearing different β‑substituents (H₂, (OCH₂)₂, (SCH₂)₂, =O) at 20 °C in aqueous H₂SO₄‑silica gel‑CH₂Cl₂ medium established the relative hydrolysis rate order: H₂ > (OCH₂)₂ > (SCH₂)₂ ≈ =O [1]. The ethylene ketal (OCH₂)₂ hydrolyses faster than the dithiolane and ketone‑substituted systems but slower than the unsubstituted parent. The experimental trend was correlated with computed ΔH values for carbocation formation, providing a predictive framework for deprotection scheduling.

Deprotection rate
Class-level
Relative hydrolysis rate rank: H₂ > (OCH₂)₂ > (SCH₂)₂ ≈ =O. Ethylene ketal (OCH₂)₂ sits at intermediate lability.
20 °C, aqueous H₂SO₄–silica gel–CH₂Cl₂ heterogeneous medium
Supports orthogonal deprotection in multi-step synthesis planning
Kinetic rank order correlated with computed ΔH for carbocation formation
Hydrolysis kinetics Protecting group lability AM1/MNDO/PM3 calculations

1,4-Dioxaspiro[4.5]dec-6-ene Applications


Stereoselective Cyclopropanation

When a Simmons–Smith cyclopropanation must deliver a single diastereomer, the ethylene ketal of cyclohex‑2‑enone avoids the competing chelation sites that bulkier diol ketals introduce. The equatorial conformational preference of the dioxolane oxygen facilitates directed zinc‑carbenoid delivery without appendage‑based antagonism, as established by Mash and Hemperly [1]. Process chemists should select this compound when diastereomeric ratio is a critical quality attribute and when additive‑free conditions are desired.

Cu-Mediated Cyclopropanation Selectivity

In routes where the target is a cyclopropane‑fused cyclohexanone, the ethylene ketal diverts the Cu‑catalysed reaction of dimethyl diazomalonate away from the C–H insertion manifold that dominates with the free enone [1]. This chemoselectivity switch enables a two‑step cyclopropanation–deprotection sequence that is not achievable with unprotected cyclohex‑2‑en‑1‑one.

Orthogonal Deprotection via Intermediate Lability

In polyfunctional molecules containing both unsubstituted and dithiolane‑protected ketones, the ethylene ketal serves as a mid‑tier protecting group. Its hydrolysis rate is slower than that of the unsubstituted ethylene ketal but faster than that of the dithiolane, as quantified by Reddy et al. [1]. This differential allows sequential deprotection without disturbing more robust protecting groups, simplifying the synthetic sequence.

Conformation-Controlled Alkene Functionalization

Reactions such as epoxidation, dihydroxylation, or hydroboration of the endocyclic double bond benefit from the well‑defined equatorial orientation of the ketal oxygen lone pair. The NMR‑established conformational preference of the ethylene ketal over dimethyl or diethyl ketals [1] provides a predictable electronic and steric environment, enabling reagent approach from the less hindered face with higher fidelity.

Application
Selection Property
Validation Focus
Stereoselective cyclopropanation
Conformational control without appendage chelation
Diastereomeric ratio under Simmons–Smith conditions
Cu-mediated cyclopropanation
Chemoselectivity switch vs free enone
Cyclopropane vs C–H insertion product distribution
Orthogonal deprotection
Intermediate hydrolysis rate tier
Sequential deprotection compatibility with other protecting groups
Conformation-controlled alkene functionalization
Equatorial lone-pair orientation
Facial selectivity in epoxidation, dihydroxylation, or hydroboration
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